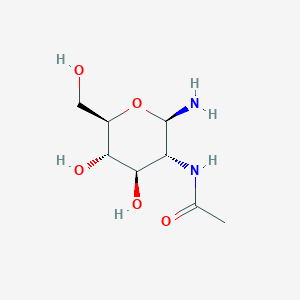

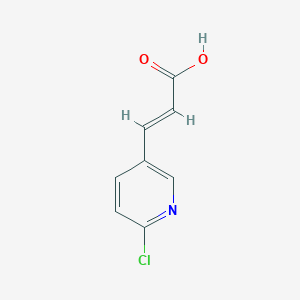

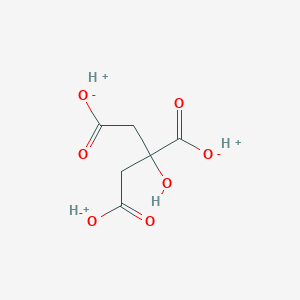

(E)-3-(6-Chloropyridin-3-yl)acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves methods that can potentially be applied to (E)-3-(6-Chloropyridin-3-yl)acrylic acid. For instance, synthesis techniques have been described for compounds such as 3-(1H-benzotriazol-1-yl)-3-(pyridin-4-yl)acrylonitriles and its derivatives through displacement reactions, highlighting methodologies that could be adapted for the target compound (Carta, Sanna, & Bacchi, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to (E)-3-(6-Chloropyridin-3-yl)acrylic acid has been analyzed using X-ray diffraction techniques, providing insights into the arrangement of atoms and the geometry of the molecules. Such studies have laid the foundation for understanding the molecular configuration and bonding patterns which are crucial for determining the reactivity and properties of the compound (Guo, Chen, & Duan, 2012).

Chemical Reactions and Properties

Chemical reactions involving (E)-3-(6-Chloropyridin-3-yl)acrylic acid derivatives emphasize the compound's reactivity towards different reagents and conditions. The transformations often involve nucleophilic substitutions and addition reactions that modify the functional groups, leading to a wide range of derivatives with diverse chemical properties (Shen, Huang, Diao, & Lei, 2012).

Physical Properties Analysis

The physical properties of compounds closely related to (E)-3-(6-Chloropyridin-3-yl)acrylic acid, such as solubility, melting points, and crystalline structures, are determined using various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its application in materials science (Allan, Paton, Turvey, Bowley, & Gerrard, 1988).

Chemical Properties Analysis

The chemical properties of (E)-3-(6-Chloropyridin-3-yl)acrylic acid and its analogs are characterized by their reactivity patterns, stability under various conditions, and interactions with other chemical species. Studies on similar compounds provide a basis for predicting the behavior of (E)-3-(6-Chloropyridin-3-yl)acrylic acid in chemical reactions, which is crucial for its application in organic synthesis and material science (Hamad & Hashem, 2000).

Aplicaciones Científicas De Investigación

Photophysical Properties and Proton Transfer

Research on hydrogen bonding compounds related to acrylic acid derivatives, such as (E)-2-benzamido-3-(pyridin-2-yl) acrylic acid, has revealed insights into excited-state intramolecular proton transfer. These compounds exhibit dual emission and are sensitive to solvent polarity, indicating potential applications in photophysical studies and sensor development (Guo, Chen, & Duan, 2012).

Polymer Science and Solubility

Studies on polythiophene derivatives, including poly(3-thiophen-3-yl acrylic acid), combine theoretical and experimental approaches to understand their structural and electronic properties. These polymers' solubility in polar solvents and their potential applications in electronic and photovoltaic devices highlight the versatility of acrylic acid derivatives in materials science (Bertran et al., 2008).

Corrosion Inhibition

Chromone-3-acrylic acid derivatives have been investigated for their role in corrosion inhibition on low alloy steel. The study combines experimental techniques with theoretical modeling, demonstrating these compounds' effectiveness in protecting metals against corrosion, suggesting applications in materials engineering and preservation (Kumar et al., 2017).

Cell Mechanobiology

In cell mechanobiology research, acrylic acid derivatives have been used to functionalize polyacrylamide substrates. These functionalized substrates offer precise control over cellular microenvironments, aiding in the study of cell behavior in response to mechanical stimuli (Poellmann & Wagoner Johnson, 2013).

Fluorescent Probes

Acrylic acid derivatives have also been employed in designing fluorescent probes for sensing biomolecules, such as cysteine. The development of these probes illustrates the potential of acrylic acid derivatives in bioanalytical chemistry, offering tools for detecting and studying biological molecules in complex environments (Dai et al., 2014).

Propiedades

IUPAC Name |

(E)-3-(6-chloropyridin-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCOZQLIBKEIAJ-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1/C=C/C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(6-Chloropyridin-3-yl)acrylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)

![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)